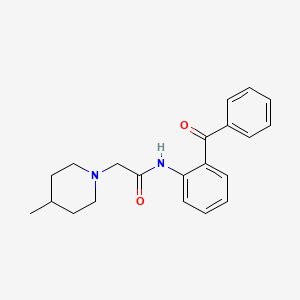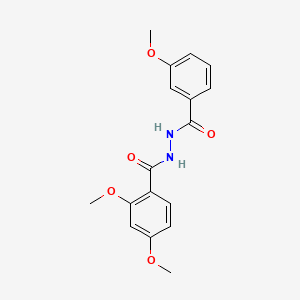
N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide, also known as BFCM, is a synthetic compound that belongs to the class of benzamide derivatives. It has been widely used in scientific research due to its unique chemical structure and potential biological activities.
Mécanisme D'action
N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide exerts its pharmacological effects by interacting with specific molecular targets in the body. For example, N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide also inhibits the activity of PDE4, an enzyme that regulates the levels of cyclic AMP (cAMP) in cells. This leads to an increase in the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. Additionally, N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide has been found to bind to cannabinoid receptors, which are involved in the regulation of various physiological processes, including pain, appetite, and mood.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide has been reported to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. Moreover, N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. These effects are thought to be mediated by the inhibition of COX-2 and PDE4, as well as the activation of PKA and other signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide has been extensively studied, and its pharmacological properties are well characterized. However, there are also some limitations to the use of N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide in lab experiments. For example, N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide may have off-target effects, and its pharmacokinetics and toxicity have not been fully characterized. Therefore, caution should be taken when interpreting the results of experiments using N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide.
Orientations Futures
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide. One direction is to investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Another direction is to explore its molecular targets and signaling pathways in more detail, which may lead to the discovery of new drug targets and therapeutic strategies. Moreover, the development of new analogs and derivatives of N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Méthodes De Synthèse
N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide can be synthesized by a multistep process, which involves the reaction of 4-bromo-2-fluoroaniline with 2-chloro-4-methylbenzoic acid in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with an amine such as N,N-dimethylformamide (DMF) to yield N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. Moreover, N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide has been found to modulate the activity of several enzymes and receptors, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and cannabinoid receptors. These findings suggest that N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide may have therapeutic potential for the treatment of various diseases, including cancer, inflammation, and pain.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFNO/c1-8-2-4-10(11(16)6-8)14(19)18-13-5-3-9(15)7-12(13)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTJJPPEHPOOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

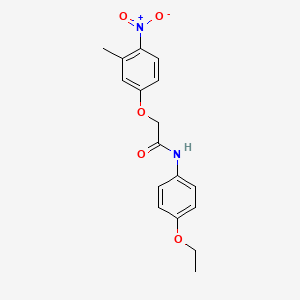
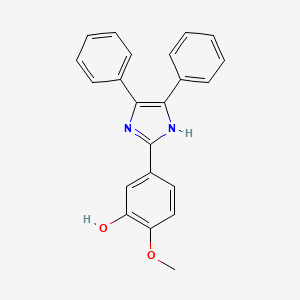
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5745939.png)
![N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5745947.png)
![N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5745959.png)
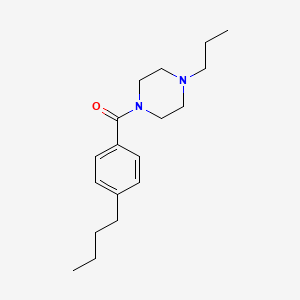
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)
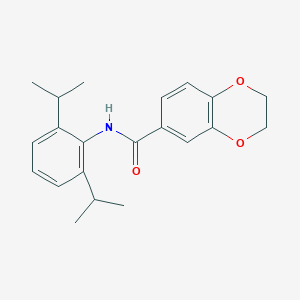

![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5745997.png)
![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)
